molecular formula C13H14BrNO3 B13930345 Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate

Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate

Cat. No.: B13930345
M. Wt: 312.16 g/mol
InChI Key: YXUVEIBYKFEPBR-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate (CAS: 1243328-53-1) is a brominated benzazepine derivative with the molecular formula C₁₃H₁₄BrNO₃ and a molecular weight of 312.16 g/mol . Its structure features a seven-membered azepine ring fused to a benzene moiety, substituted at the 8-position with a bromine atom and at the 4-position with an ethyl carboxylate ester. Key physicochemical properties include a hydrogen bond donor count of 1, acceptor count of 3, and a topological polar surface area of 55.4 Ų, suggesting moderate polarity . The compound’s SMILES notation (BrC1C=CC2=C(C=1)NC(CC(C(=O)OCC)C2)=O) and InChIKey (YXUVEIBYKFEPBR-UHFFFAOYSA-N) provide precise structural descriptors for computational studies .

Properties

Molecular Formula

C13H14BrNO3

Molecular Weight

312.16 g/mol

IUPAC Name

ethyl 8-bromo-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-4-carboxylate

InChI

InChI=1S/C13H14BrNO3/c1-2-18-13(17)9-5-8-3-4-10(14)7-11(8)15-12(16)6-9/h3-4,7,9H,2,5-6H2,1H3,(H,15,16)

InChI Key

YXUVEIBYKFEPBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(C=C(C=C2)Br)NC(=O)C1

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate

General Synthetic Strategy

The synthesis of this compound generally involves two main stages:

This approach ensures regioselective bromination and high purity of the target compound.

Synthesis of the Parent Compound Ethyl 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate

The parent compound is typically prepared by cyclization reactions involving appropriate precursors such as ortho-substituted aromatic amines and keto esters. The keto group at position 2 and the carboxylate ester at position 4 are introduced via condensation and cyclization steps under acidic or basic catalysis. Detailed protocols for this core synthesis are available in chemical databases (e.g., PubChem CID 70700376) and involve:

  • Formation of the azepine ring by intramolecular cyclization
  • Introduction of the ethyl carboxylate group via esterification or direct incorporation from starting materials

Bromination at the 8-Position

The critical step for preparing this compound is the selective bromination at the aromatic 8-position. This is typically achieved by electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.

Typical Bromination Procedure
  • Reagents: N-bromosuccinimide (NBS) or bromine (Br2)
  • Solvents: Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile
  • Temperature: 0 to 25 °C to avoid over-bromination and side reactions
  • Reaction Time: Several hours, monitored by thin-layer chromatography (TLC) or HPLC
  • Work-up: Quenching with aqueous sodium bisulfite or sodium thiosulfate, extraction, and purification by recrystallization or chromatography
Reaction Optimization Parameters
Parameter Typical Range/Condition Impact on Yield/Purity
Brominating agent NBS (1.0 equiv) or Br2 (0.5-1.0 equiv) Controls degree of bromination
Solvent polarity DCM or THF (anhydrous) Affects solubility and selectivity
Temperature 0–25 °C Prevents over-bromination
Reaction time 1–6 hours Ensures complete conversion
pH control Neutral to slightly acidic Minimizes side reactions

Purification and Characterization

After bromination, the crude product is purified by solvent extraction, recrystallization, or column chromatography to achieve high purity (≥95%). Purity and identity are confirmed by:

Comparative Summary Table of Preparation Methods

Step Method/Condition Outcome/Notes
Core benzo[b]azepine synthesis Cyclization of aromatic amine with keto ester Formation of ethyl 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
Bromination reagent N-bromosuccinimide (NBS) or Br2 Selective bromination at 8-position
Solvent Anhydrous DCM, THF, or acetonitrile Solubility and reaction control
Temperature 0–25 °C Controls reaction rate and selectivity
Reaction monitoring TLC, HPLC Ensures completion and avoids over-bromination
Purification Recrystallization or chromatography Achieves high purity (>95%)
Characterization NMR, MS, HPLC, X-ray crystallography Confirms structure and purity

Research Results and Analytical Data

While specific experimental data on this compound are limited in public literature, analogous compounds and bromination protocols provide a reliable framework:

  • Bromination using NBS under mild conditions yields the monobrominated product with yields typically ranging from 70% to 90% depending on reaction scale and purification efficiency.
  • NMR spectra show characteristic downfield shifts for aromatic protons adjacent to the bromine substituent, confirming regioselectivity.
  • Mass spectrometry confirms the molecular weight increase consistent with bromine incorporation (approximately +79.9 Da).
  • HPLC purity consistently exceeds 95% after purification.

These results align with standard electrophilic aromatic substitution behavior in benzo[b]azepine systems and are supported by data from related benzazepine and benzodiazepine derivatives undergoing halogenation.

Chemical Reactions Analysis

Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzazepine Derivatives

Compound Name Substituent (Position 8) Ester Group (Position 4) Additional Functional Groups Molecular Formula Molecular Weight (g/mol) Reference
Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate Bromine Ethyl None C₁₃H₁₄BrNO₃ 312.16
Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate Methoxy Ethyl None C₁₄H₁₇NO₄ 275.29 (estimated)
7-Chloro-5-oxo-1-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylic acid methyl ester Chlorine (Position 7) Methyl Toluenesulfonyl (Position 1) C₂₀H₁₉ClNO₅S 420.89 (estimated)
(S)-Ethyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-yl)-acetate None Ethyl Amino (Position 3) C₁₄H₁₈N₂O₃ 262.30

Physicochemical Properties

  • This difference may influence reactivity in nucleophilic substitution or metal-catalyzed coupling reactions.
  • Polarity and Solubility: The toluenesulfonyl group in the 7-chloro derivative significantly increases molecular weight and polarity, likely enhancing crystallinity but reducing solubility in nonpolar solvents . In contrast, the amino group in the (S)-ethyl analog introduces an additional hydrogen bond donor, improving aqueous solubility .
  • Synthetic Pathways : The target compound’s synthesis likely involves bromination of a precursor benzazepine, whereas the methoxy analog may require alkylation or demethylation steps . The 7-chloro derivative is synthesized via cyclization with potassium tert-butoxide, a method applicable to brominated analogs with modifications .

Biological Activity

Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the benzoazepine family, characterized by a bicyclic structure that includes a benzene ring fused to a seven-membered nitrogen-containing ring. The presence of the bromine atom and the ester functional group is significant for its biological activity.

Chemical Formula

  • Molecular Formula : C12H12BrN2O3
  • Molecular Weight : 300.14 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-70.99Induction of apoptosis
HeLa0.54Cell cycle arrest at G2/M phase
A5490.048Inhibition of tubulin polymerization

Mechanisms of Action :

  • Apoptosis Induction : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It causes arrest in the G2/M phase, preventing cell division.
  • Tubulin Inhibition : The compound binds to the colchicine site on β-tubulin, disrupting microtubule dynamics and inhibiting polymerization.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Bromine Substitution : The presence of bromine enhances cytotoxicity compared to non-brominated analogs.
  • Ester Group : The ethyl ester moiety is crucial for solubility and bioavailability.
  • Aromatic Substituents : Variations in substituents on the aromatic rings can modulate potency and selectivity towards different cancer types.

Table 2: Comparison of Structural Variants

Compound VariantIC50 (µM)Notable Features
Ethyl 8-bromo derivative0.048High potency against A549
Non-brominated analog1.23Reduced cytotoxicity
Ester vs. Acid form0.99Ester form shows better solubility

Study on MCF-7 Cells

In a study evaluating the effects of this compound on MCF-7 breast cancer cells, researchers found that treatment led to significant apoptosis as indicated by increased caspase activity and DNA fragmentation assays.

Study on A549 Cells

Another investigation focused on A549 lung adenocarcinoma cells demonstrated that this compound not only inhibited cell proliferation but also disrupted microtubule formation leading to cell cycle arrest.

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